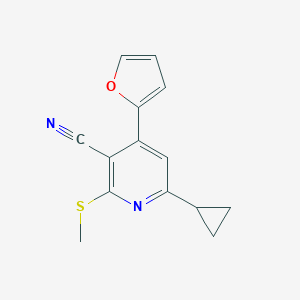![molecular formula C18H25N3S B255842 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as TASP0433864, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. The compound was first synthesized in 2008 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of several scientific studies that have investigated its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGlu7). This receptor is involved in the regulation of synaptic transmission and plasticity, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of mGlu7, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may modulate the release of neurotransmitters and improve neuronal function.
Biochemical And Physiological Effects
In preclinical studies, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia, suggesting that it may have potential as a novel therapeutic agent for this disorder. Additionally, 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its selectivity for the mGlu7 receptor, which may reduce the risk of off-target effects and improve its therapeutic potential. However, one limitation of the compound is its relatively low potency, which may limit its efficacy in therapeutic applications. Additionally, further studies are needed to investigate the safety and tolerability of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in humans.
Future Directions
Several potential future directions for research on 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine include:
1. Investigating the effects of the compound in other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Developing more potent analogs of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine that may have improved therapeutic potential.
3. Investigating the safety and tolerability of the compound in humans, and conducting clinical trials to evaluate its efficacy in therapeutic applications.
4. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a tool compound for studying the role of the mGlu7 receptor in neurological disorders.
5. Investigating the potential of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a therapeutic agent for other conditions, such as chronic pain and addiction.
Conclusion:
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its selectivity for the mGlu7 receptor and its neuroprotective and cognitive-enhancing effects make it a promising candidate for further research and development. However, further studies are needed to investigate its safety and efficacy in humans, and to develop more potent analogs that may have improved therapeutic potential.
Synthesis Methods
The synthesis of 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves several steps, including the reaction of 4-methylpiperidine with 3-bromobenzothiophene, followed by the addition of ethylamine and the cyclization of the resulting intermediate with guanidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, the compound has been shown to exhibit neuroprotective and cognitive-enhancing effects, as well as antipsychotic properties. These findings suggest that 7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine may have potential as a novel therapeutic agent for these disorders.
properties
Product Name |
7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
|---|---|
Molecular Formula |
C18H25N3S |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
7-ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N3S/c1-3-13-4-5-14-15(10-13)22-18-16(14)17(19-11-20-18)21-8-6-12(2)7-9-21/h11-13H,3-10H2,1-2H3 |
InChI Key |
MKEYDNJPUKCPJA-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)


![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)




![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)